2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Description
This compound is a thiazole-based benzamide derivative characterized by a 2-ethoxybenzamide moiety linked to a 4-phenylthiazol-5-yl group. The thiazole ring features a thioether substituent at position 2, connected to a methylamino-oxoethyl chain. The ethoxy group at position 2 of the benzamide may enhance lipophilicity, influencing pharmacokinetic behavior, while the methylamino-oxoethyl chain could modulate receptor binding through hydrogen bonding interactions .
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-27-16-12-8-7-11-15(16)19(26)24-20-18(14-9-5-4-6-10-14)23-21(29-20)28-13-17(25)22-2/h4-12H,3,13H2,1-2H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNLRNKZKLTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a negative regulator of insulin signaling and a target for treating type 2 diabetes. Compounds structurally related to 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide have shown promising inhibitory effects on PTP1B, enhancing insulin signaling pathways .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Inhibition Studies :
- Cell Viability and Toxicity :
- Antiproliferative Activity :
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazole vs. Thiadiazole Derivatives :
- The target compound’s thiazole core (vs. thiadiazole in ) reduces ring strain and alters electronic properties. Thiadiazoles (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal/fungicidal activity due to electronegative substituents (e.g., Cl, CH₃), but the thiazole core in the target compound may favor anticancer activity via improved metabolic stability .
- Triazole-Thiones (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones show tautomerism-dependent activity. The target compound lacks tautomeric flexibility but compensates with a rigid thioether linkage .
Substituent Effects
Aryl Groups :
- The 4-phenyl group on the thiazole (target compound) aligns with compounds 9a–e (), where aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) enhance binding to biological targets. The phenyl group’s hydrophobicity may improve membrane permeability .
- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 9c in with 4-Br-phenyl) show enhanced activity compared to electron-donating groups (e.g., 9d with 4-CH₃-phenyl). The target compound’s ethoxy group (electron-donating) may reduce electrophilicity but improve solubility .
- Thioether and Amide Linkages: The thioether in the target compound resembles S-alkylated triazoles () and compound 15 in (N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide). These linkages enhance stability and modulate target engagement . The benzamide group parallels acetamide derivatives (a–e), where the amide bond facilitates hydrogen bonding with enzyme active sites .
Anticancer Activity
- Thiazole Derivatives (): Compounds 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) against HepG-2 cells highlight the importance of substituents. The methyl group in 7b and phenyl in 11 align with the target compound’s 4-phenyl and methylamino groups, suggesting comparable potency .
- Triazole-Thiones (): Fluorinated derivatives (e.g., compound 15 with 4-F-phenyl) show superior activity, but the target compound’s ethoxy group may offer a balance between potency and toxicity .
Antiviral and Antiplatelet Activity
- Isoxazole/Thiophene Derivatives (): Compounds like N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide (compound 55) target viral or thrombotic pathways. The target compound’s lack of a nitro or cyano group may limit antiviral efficacy but reduce off-target effects .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
